REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:18]=[CH:19][C:20]=1Cl)[C:7]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([N+:15]([O-])=O)[CH:10]=1)=O)([O-])=O.C(O)C.[H][H]>C(O)(C)C.[Pd]>[CH:13]1[CH:12]=[C:11]([NH2:15])[CH:10]=[C:9]([CH2:7][C:6]2[CH:18]=[CH:19][CH:20]=[C:4]([NH2:1])[CH:5]=2)[CH:14]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a thermometer and a stirrer
|
Type
|
ADDITION
|
Details
|
was introduced
|
Type
|
CUSTOM
|
Details
|
Since no more absorption of hydrogen
|
Type
|
CUSTOM
|
Details
|
the reaction was terminated at this point
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to obtain a black filter cake
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
TEMPERATURE
|
Details
|
The filtrate was cooled
|
Type
|
CUSTOM
|
Details
|
to precipitate 3,3'-diaminodiphenylmethane hydrochloride as a crystal
|
Type
|
FILTRATION
|
Details
|
This crystal was recovered by filtration
|
Type
|
WASH
|
Details
|
washed with 10 ml of isopropanol and neutralized with dilute aqueous ammonia
|
Type
|
CUSTOM
|
Details
|
to precipitate a white crystal
|
Type
|
FILTRATION
|
Details
|
The crystal was recovered by filtration
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC(=C1)N)CC2=CC(=CC=C2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.3 g | |
YIELD: PERCENTYIELD | 82.2% | |
YIELD: CALCULATEDPERCENTYIELD | 82.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |